Cas no 2411183-47-4 (2-Chloro-1-[(3aR,6aR)-tetrahydro-3a-phenyl-1H-furo[3,4-c]pyrrol-5(3H)-yl]-1-propanone)

2-Chloro-1-[(3aR,6aR)-tetrahydro-3a-phenyl-1H-furo[3,4-c]pyrrol-5(3H)-yl]-1-propanone structure
2411183-47-4 structure
商品名:2-Chloro-1-[(3aR,6aR)-tetrahydro-3a-phenyl-1H-furo[3,4-c]pyrrol-5(3H)-yl]-1-propanone
CAS番号:2411183-47-4
MF:C15H18ClNO2
メガワット:279.761923313141
CID:5416093
PubChem ID:146109058

2-Chloro-1-[(3aR,6aR)-tetrahydro-3a-phenyl-1H-furo[3,4-c]pyrrol-5(3H)-yl]-1-propanone 化学的及び物理的性質

名前と識別子

    • 2411183-47-4
    • EN300-7560227
    • 1-[(3Ar,6aR)-3a-phenyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrol-5-yl]-2-chloropropan-1-one
    • Z2903923616
    • rac-1-[(3aR,6aR)-3a-phenyl-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]-2-chloropropan-1-one
    • 2-Chloro-1-[(3aR,6aR)-tetrahydro-3a-phenyl-1H-furo[3,4-c]pyrrol-5(3H)-yl]-1-propanone
    • インチ: 1S/C15H18ClNO2/c1-11(16)14(18)17-7-13-8-19-10-15(13,9-17)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11?,13-,15+/m1/s1
    • InChIKey: LNYMVQIRVXBVHA-ICSQTIAXSA-N
    • ほほえんだ: C(N1C[C@@]2(C3=CC=CC=C3)COC[C@@]2([H])C1)(=O)C(Cl)C

計算された属性

  • せいみつぶんしりょう: 279.1026065g/mol
  • どういたいしつりょう: 279.1026065g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 356
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 29.5Ų

じっけんとくせい

  • 密度みつど: 1.251±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 430.7±45.0 °C(Predicted)
  • 酸性度係数(pKa): -0.97±0.40(Predicted)

2-Chloro-1-[(3aR,6aR)-tetrahydro-3a-phenyl-1H-furo[3,4-c]pyrrol-5(3H)-yl]-1-propanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7560227-0.05g
rac-1-[(3aR,6aR)-3a-phenyl-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]-2-chloropropan-1-one
2411183-47-4 95.0%
0.05g
$212.0 2025-03-22

2-Chloro-1-[(3aR,6aR)-tetrahydro-3a-phenyl-1H-furo[3,4-c]pyrrol-5(3H)-yl]-1-propanone 関連文献

2-Chloro-1-[(3aR,6aR)-tetrahydro-3a-phenyl-1H-furo[3,4-c]pyrrol-5(3H)-yl]-1-propanoneに関する追加情報

Introduction to 2-Chloro-1-[(3aR,6aR)-tetrahydro-3a-phenyl-1H-furo[3,4-c]pyrrol-5(3H)-yl]-1-propanone (CAS No. 2411183-47-4)

2-Chloro-1-[(3aR,6aR)-tetrahydro-3a-phenyl-1H-furo[3,4-c]pyrrol-5(3H)-yl]-1-propanone is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. With the CAS number 2411183-47-4, this molecule represents a fusion of heterocyclic chemistry and functional group diversity, making it a valuable scaffold for drug discovery and development. The compound's structure incorporates a fused pyrrole-furan system, which is often associated with enhanced binding affinity and metabolic stability—key attributes in the design of novel therapeutic agents.

The chloro-substituent at the 2-position of the propanone moiety introduces electrophilic reactivity, enabling further derivatization through nucleophilic substitution or condensation reactions. This feature is particularly useful in medicinal chemistry, as it allows for the rapid construction of libraries of analogs with tailored pharmacological profiles. Additionally, the tetrahydrofuro[3,4-c]pyrrol core is a privileged structure in natural product-inspired drug design, known for its ability to interact with biological targets such as enzymes and receptors. The stereochemistry at the 3aR and 6aR positions further refines the compound's specificity, ensuring optimal interactions with biological systems.

Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic properties of such complex molecules. Studies using molecular docking simulations have suggested that 2-Chloro-1-[(3aR,6aR)-tetrahydro-3a-phenyl-1H-furo[3,4-c]pyrrol-5(3H)-yl]-1-propanone may exhibit inhibitory activity against several enzyme targets implicated in inflammatory and infectious diseases. For instance, preliminary virtual screening has identified potential binding interactions with cyclooxygenase (COX) enzymes, which are central to the biosynthesis of prostaglandins—a key pathway in pain and inflammation regulation.

In parallel, experimental investigations have begun to explore the synthetic pathways leading to this compound. The synthesis involves multi-step reactions that include cyclization of appropriately substituted precursors followed by functional group manipulations. The use of chiral auxiliaries or catalysts ensures the retention of stereochemical integrity throughout the process. Such synthetic strategies are critical for achieving enantiopure compounds, which often exhibit superior pharmacological properties compared to racemic mixtures.

The furo[3,4-c]pyrrol scaffold is particularly interesting because it mimics structures found in bioactive natural products. For example, derivatives of this core have been reported to possess antimicrobial and antitumor activities. The phenyl substituent at the 3a-position further enhances lipophilicity, a desirable characteristic for oral bioavailability. These combined features make 2-Chloro-1-[(3aR,6aR)-tetrahydro-3a-phenyl-1H-furo[3,4-c]pyrrol-5(3H)-yl]-1-propanone a promising candidate for further exploration in medicinal chemistry.

Current research is also focusing on optimizing synthetic routes to improve yield and scalability while maintaining enantioselectivity. Transition-metal-catalyzed reactions have emerged as powerful tools for constructing complex heterocycles efficiently. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl groups or other functional moieties at strategic positions within the molecule. Such methodologies align with green chemistry principles by reducing waste and improving atom economy.

The potential therapeutic applications of this compound are broad and warrant further investigation. Beyond its putative COX inhibition, preliminary data suggest that it may also modulate other signaling pathways involved in disease progression. For example, interactions with serine/threonine kinases have been hypothesized based on structural analogies with known kinase inhibitors. These findings underscore the importance of 2-Chloro-1-[(3aR,6aR)-tetrahydro-3a-phenyl-1H-furo[3,4-c]pyrrol-5(3H)-yl]-1-propanone as a lead compound for developing novel therapeutics.

In conclusion,2-Chloro-1-[(3aR,6aR)-tetrahydro-3a-phenyl-1H-furo[3,4-c]pyrrol-5(3H)-yl]-1-propanone (CAS No. 2411183-47-4) represents a structurally intricate and biologically relevant molecule with significant potential in pharmaceutical research. Its unique combination of heterocyclic motifs and functional groups positions it as an attractive scaffold for drug discovery efforts targeting various diseases. As synthetic methodologies continue to evolve and computational tools become more sophisticated, this compound is poised to play a pivotal role in future therapeutic developments.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD